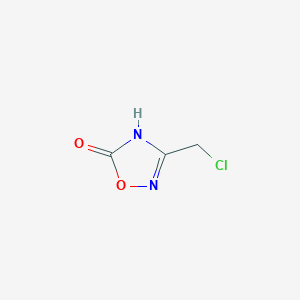

3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

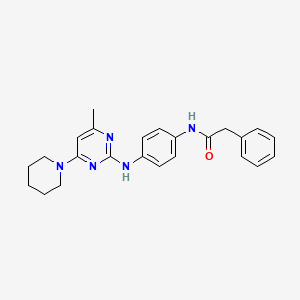

The compound “3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one” is an organic compound based on its name. The “3-(Chloromethyl)” part suggests the presence of a chloromethyl group attached to the third carbon of the main chain . The “4H-1,2,4-oxadiazol-5-one” part suggests the presence of a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic ring containing oxygen and nitrogen .

Molecular Structure Analysis

The exact molecular structure of “3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one” would need to be confirmed with spectroscopic analysis such as NMR or IR spectroscopy . The compound likely contains a chloromethyl group attached to a 1,2,4-oxadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one” would need to be determined experimentally. These could include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .科学的研究の応用

Insecticidal Applications

One significant application of 3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one derivatives is in the synthesis of insecticidal compounds. Rufenacht (1972) demonstrated that some 1,3,4-oxadiazol-2(2H)-ones, prepared with aliphatic substituents and converted into 3-chloromethyl derivatives, serve as starting materials for insecticidal O,O-dialkyl-S-[(5-subst.-1,3,4-oxidiazol-2(3H)-one-3-yl)-methyl]-thiophosphates and dithiophosphates, indicating their potential in developing new insecticidal agents Rufenacht, K. (1972). Helvetica Chimica Acta, 55, 1174-1178.

Photoluminescent Materials

Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives showcasing wide mesomorphic temperature ranges and strong blue fluorescence emission, implying their use in the development of photoluminescent materials. These compounds exhibit significant potential in materials science, particularly for applications requiring specific light-emitting properties Han, J., Wang, F.-L., Zhang, F.-Y., & Zhu, L.-r. (2010). Liquid Crystals, 37, 1521-1527.

Synthesis of Amides, Esters, and Polymers

Saegusa, Watanabe, and Nakamura (1989) discovered that 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] serves as a versatile condensing agent for synthesizing amides, esters, thiol esters, urea, carbonates, polyamides, and polyureas under mild conditions. This highlights its utility in organic synthesis and polymer science, providing a novel approach to creating diverse chemical structures Saegusa, Y., Watanabe, T., & Nakamura, S. (1989). Bulletin of the Chemical Society of Japan, 62, 539-544.

Corrosion Inhibition

Kalia et al. (2020) investigated oxadiazole derivatives for their corrosion inhibition efficiency on mild steel in hydrochloric acid solution. Their study demonstrated that these compounds significantly reduce corrosion, suggesting their applicability in materials science, particularly in corrosion protection Kalia, V., Kumar, P., Kumar, S., Pahuja, P., Jhaa, G., Lata, S., & Dahiya, H. (2020). Journal of Molecular Liquids, 313, 113601.

Fungicidal Agents

Goswami, Kataky, Baruah, and Nath (1984) synthesized and evaluated the fungicidal properties of certain 3,5-disubstituted 1,3,4-oxadiazole-2-thiones. Their research indicates the potential of these compounds as fungicidal agents, showing significant toxicity against fungal pathogens Goswami, B. N., Kataky, J. C., Baruah, J. N., & Nath, S. (1984). Journal of Heterocyclic Chemistry, 21, 205-208.

Multifunctional Synthons for Heterocyclic Derivatives

Stepanov, Dashko, and Stepanova (2019) explored the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, demonstrating its utility as a multifunctional synthon for synthesizing various 1,2,5-oxadiazole derivatives. This showcases its importance in heterocyclic chemistry for the development of novel compounds with potential pharmaceutical applications Stepanov, A. I., Dashko, D. V., & Stepanova, E. (2019). Chemistry of Heterocyclic Compounds.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(chloromethyl)-4H-1,2,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2/c4-1-2-5-3(7)8-6-2/h1H2,(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOOTUMOXXAUAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=O)N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)

![ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2744036.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2744042.png)

![3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2744049.png)

![8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2744052.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2744053.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2744055.png)